1,3-Hexadiene, 3-ethyl-2,5-dimethyl- 1,3-Hexadiene, 3-ethyl-2,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 62338-07-2
VCID: VC20523223
InChI: InChI=1S/C10H18/c1-6-10(9(4)5)7-8(2)3/h7-8H,4,6H2,1-3,5H3
SMILES:
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

1,3-Hexadiene, 3-ethyl-2,5-dimethyl-

CAS No.: 62338-07-2

Cat. No.: VC20523223

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Hexadiene, 3-ethyl-2,5-dimethyl- - 62338-07-2

Specification

CAS No. 62338-07-2
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name 3-ethyl-2,5-dimethylhexa-1,3-diene
Standard InChI InChI=1S/C10H18/c1-6-10(9(4)5)7-8(2)3/h7-8H,4,6H2,1-3,5H3
Standard InChI Key RDFFKERPGUXBGR-UHFFFAOYSA-N
Canonical SMILES CCC(=CC(C)C)C(=C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-ethyl-2,5-dimethylhexa-1,3-diene, reflects its six-carbon backbone with double bonds at positions 1 and 3. Substituents include an ethyl group at position 3 and methyl groups at positions 2 and 5. The conjugated diene system (C1=C2-C3=C4\text{C1=C2-C3=C4}) and alkyl branching create a sterically hindered yet stabilized structure.

Table 1: Key Identifiers of 1,3-Hexadiene, 3-ethyl-2,5-dimethyl-

PropertyValueSource
CAS No.62338-07-2
Molecular FormulaC10H18\text{C}_{10}\text{H}_{18}
Molecular Weight138.25 g/mol
IUPAC Name3-ethyl-2,5-dimethylhexa-1,3-diene
Canonical SMILESCCC(=CC(C)C)C(=C)C
PubChem CID549065

The SMILES string (CCC(=CC(C)C)C(=C)C) encodes the connectivity, confirming the positions of double bonds and substituents. Hyperconjugation from alkyl groups stabilizes the molecule by delocalizing electron density across the conjugated system.

Stereochemical Considerations

While stereoisomerism is theoretically possible due to the double bonds, no specific data on geometric or optical isomers are available in the literature. Computational models predict a low-energy s-cis conformation for the conjugated diene system, minimizing steric clashes between substituents.

Synthesis and Purification

Synthetic Routes

  • Dehydration of alcohols: Acid-catalyzed elimination of vicinal diols.

  • Wittig reactions: Coupling of aldehydes with ylides.

  • Cross-metathesis: Olefin exchange using Grubbs catalysts.

The ethyl and methyl substituents suggest a potential precursor such as 3-ethyl-2,5-dimethylhex-3-en-1-ol, though this hypothesis requires experimental validation.

Purification Challenges

Physicochemical Properties

Thermodynamic Stability

The conjugated diene system and alkyl substituents confer thermodynamic stability via hyperconjugation and inductive effects. Calculated Gibbs free energy of formation (ΔfG\Delta_f G^\circ) and enthalpy (ΔfH\Delta_f H^\circ) data for similar dienes suggest moderate stability, though values specific to this compound are unavailable.

Spectral Characteristics

Mass Spectrometry: While no experimental spectra are available for CAS 62338-07-2, analogous dienes exhibit fragmentation patterns dominated by allylic cleavage and retro-Diels-Alder reactions .
IR Spectroscopy: Expected absorption bands include ν(C=C)\nu(\text{C=C}) near 1650 cm1^{-1} and ν(C-H)\nu(\text{C-H}) (sp2^2) near 3100 cm1^{-1}.

Reactivity and Functionalization

Electrophilic Additions

The conjugated diene undergoes regioselective electrophilic additions (e.g., bromination, hydrohalogenation) at the more substituted double bond. For example, protonation at C3 generates a stabilized allylic carbocation, favoring Markovnikov addition.

Cycloadditions

The compound is a candidate for Diels-Alder reactions, acting as a diene with electron-deficient dienophiles (e.g., maleic anhydride). The steric bulk of substituents may slow reaction kinetics but enhance endo selectivity.

Hydrogenation

Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) would saturate the double bonds to yield 3-ethyl-2,5-dimethylhexane. Partial hydrogenation to mono-enes is feasible under controlled conditions.

Analytical and Computational Tools

Mass Molarity Calculations

For laboratory use, the molecular weight (138.25 g/mol) enables preparation of solutions via the formula:

Concentration (M)=Mass (g)138.25 g/mol×Volume (L)\text{Concentration (M)} = \frac{\text{Mass (g)}}{\text{138.25 g/mol} \times \text{Volume (L)}}

This is critical for standardizing reagents in kinetic studies.

QSAR Modeling

Descriptors like the McGowan volume (129.07 mL/mol) and octanol-water partition coefficient (logP=3.31\log P = 3.31) predict environmental mobility and bioavailability .

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